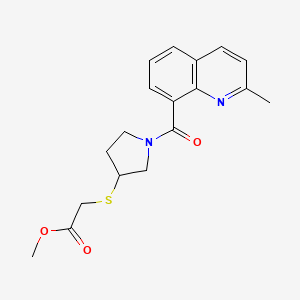

顺-2-Boc-氨基-环戊基碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to "cis-2-Boc-amino-cyclopentanecarbonitrile" involves several key strategies, including organocatalytic routes for enantioselective synthesis and the preparation of amino acids through Strecker reactions and subsequent transformations. For instance, Fanelli et al. (2019) developed a highly enantioselective, organocatalytic route to synthesize a structurally related compound, demonstrating the importance of cis-selectivity in these processes (Fanelli et al., 2019). Additionally, Cativiela et al. (2005) showcased the synthesis of all stereoisomers of 1-amino-2-phenylcyclopentanecarboxylic acid, highlighting the effectiveness of divergent synthetic routes in obtaining enantiomerically pure compounds (Cativiela et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds akin to "cis-2-Boc-amino-cyclopentanecarbonitrile" plays a crucial role in their chemical reactivity and physical properties. Studies involving coordination polymers and X-ray crystallography have provided insights into the structural characteristics of these compounds. For example, Genuis et al. (2008) explored the structures of coordination polymers derived from aliphatic dinitrile ligands, revealing insights into the chiral and achiral nature of these complexes and their photoluminescent properties (Genuis et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of "cis-2-Boc-amino-cyclopentanecarbonitrile" and related compounds is influenced by their molecular structure. Studies have investigated the hydrolysis and rearrangement reactions of similar compounds, providing insights into their chemical behavior under different conditions. Atay et al. (2000) discussed the solvent-dependent switch from hydrolysis to rearrangement of iminothiooxopyrimidine intermediates, illustrating the complex reaction pathways these compounds can undergo (Atay et al., 2000).

科学研究应用

合成和化学性质

合成trans-2-氨甲基环烷醇:研究表明在合成trans-2-氨甲基环烷醇中使用了cis-2-Boc-氨基环戊烷腈。这个过程涉及对trans-2-羟基环戊烷腈和trans-2-羟基环己烷腈进行还原烷基化,展示了它在创造多样的环烷醇衍生物中的实用性(Fülöp等,1991)。

合成N-保护的2,3-甲烷甲硫氨酸立体异构体:该化合物已被用于合成2,3-甲烷甲硫氨酸的N-保护形式,这是蛋氨酸的环丙基衍生物。这项研究突出了它在创造复杂氨基酸衍生物中的作用(Burgess & Ke, 1996)。

药物发现中的构建模块:cis-2-Boc-氨基环戊烷腈被认为是药物发现中用于立体约束二胺的有前途的构建模块。它已被用于合成环丁烷二胺的Boc-单保护衍生物(Radchenko et al., 2010)。

高级有机合成应用

合成羟脯氨酸衍生物:该化合物在合成羟脯氨酸衍生物中发挥着关键作用,这个过程涉及分子内反应生成五元环。这个过程对于开发复杂的有机结构至关重要(Krishnamurthy et al., 2014)。

氨基醇的形成:研究表明它在cis-3-氨基氧杂环戊烷的区域选择性环开反应中的应用,促进了syn-和anti-1,2-氨基醇的合成。这展示了它在有机合成中的多功能性(Bach & Schröder, 1997)。

多官能团脂环β-氨基酯的制备:它已被用于通过立体特异性串联反应制备多官能团脂环戊烷衍生物,展示了它在复杂有机合成中的价值(Coursindel et al., 2011)。

安全和危害

The safety data sheet for a related compound, cis-2-Amino-1-cyclopentanecarboxylic acid, suggests that it should not be used in food, drug, pesticide or biocidal product use . It is recommended to use personal protective equipment as required and avoid dust formation . In case of accidental release, it should be swept up and shoveled into suitable containers for disposal .

属性

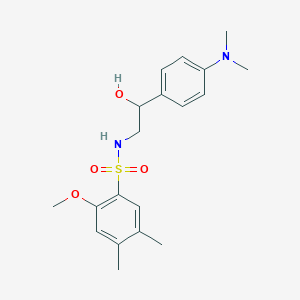

IUPAC Name |

tert-butyl N-[(1S,2R)-2-cyanocyclopentyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-6H2,1-3H3,(H,13,14)/t8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYINKCOTAVORFZ-IUCAKERBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2489608.png)

![5-benzyl-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489611.png)

![(E)-N-[4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2489612.png)

![1,7-dimethyl-3-(3-oxobutan-2-yl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489613.png)

![Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2489619.png)

![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2489621.png)

![N-(3,4-difluorophenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2489625.png)

![1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide](/img/structure/B2489627.png)